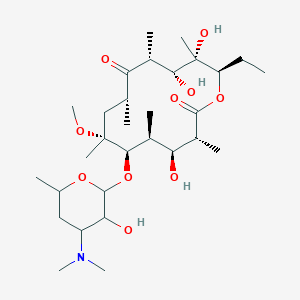

De(cladinosyl) Clarithromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

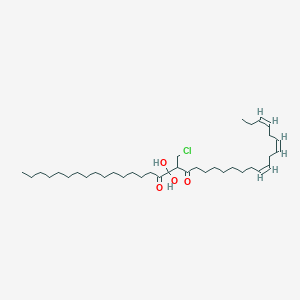

De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is an impurity of Clarithromycin . It has a molecular formula of C30 H55 N O10 and a molecular weight of 589.76 . It is categorized under the API family of Clarithromycin and is used as an antiasthmatic drug .

Molecular Structure Analysis

De(cladinosyl) Clarithromycin has a molecular formula of C30 H55 N O10 and a molecular weight of 589.76 .Physical And Chemical Properties Analysis

De(cladinosyl) Clarithromycin has a molecular formula of C30 H55 N O10 and a molecular weight of 589.76 .Wissenschaftliche Forschungsanwendungen

Treatment of Infections with Non-Tuberculous Mycobacteria : Clarithromycin has been used effectively for treating infections caused by non-tuberculous mycobacteria, particularly Mycobacterium intracellulare. This application is crucial for patients with chronic pulmonary M. intracellulare infections (Meier et al., 1994).

Broad Spectrum Antimicrobial Activity : Clarithromycin exhibits a wide range of antimicrobial activities, similar to erythromycin. It's particularly more effective against certain pathogens like Mycobacterium chelonae, Mycobacterium avium complex, and Legionella spp. (Peters & Clissold, 1992).

Synthesis of Novel Antibacterial Compounds : Research has shown that modifications in clarithromycin can lead to the synthesis of novel antibacterial compounds with potential activity against both Gram-positive and Gram-negative bacteria (Nie, Sun, & You, 2013).

Treatment of Respiratory Tract Infections : Clarithromycin is effective in treating respiratory tract infections, especially those associated with atypical pathogens. Its superior pharmacokinetic profile allows for more convenient dosing and potentially increased compliance (Langtry & Brogden, 1997).

Potential in Cancer Treatment : Clarithromycin has shown potential as an anti-cancer agent. Its mechanisms include reduction of pro-inflammatory cytokines, autophagy inhibition, and anti-angiogenesis. This suggests its applicability in treating various tumors in combination with conventional treatments (Van Nuffel et al., 2015).

Combination Therapy for Periodontitis : Clarithromycin, combined with mechanical periodontal therapy, has been effective in treating patients with generalized aggressive periodontitis. It leads to better reduction of deep pockets and certain pathogens compared to mechanical therapy alone (Andere et al., 2017).

Immunomodulatory Properties in Sepsis : Clarithromycin has immunomodulatory effects that are beneficial in the treatment of sepsis. Its ability to modulate the host's immune response in chronic lung disorders and other infections is a significant aspect of its therapeutic profile (Giamarellos‐Bourboulis, 2008).

Wirkmechanismus

Target of Action

De(cladinosyl) Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the translation and assembly of proteins within the bacterial cell .

Mode of Action

De(cladinosyl) Clarithromycin exerts its antibacterial action by binding to the 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, De(cladinosyl) Clarithromycin may be bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) .

Biochemical Pathways

Upon administration, Clarithromycin undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial activity . The alteration in the metabolism of glycerophospholipids has also been observed with Clarithromycin exposure .

Pharmacokinetics

Clarithromycin is well absorbed from the gastrointestinal tract, and its systemic bioavailability is reduced due to first-pass metabolism . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . In patients with severe renal impairment, increased plasma concentrations and a prolonged elimination half-life for Clarithromycin and its metabolite have been reported .

Result of Action

The primary result of De(cladinosyl) Clarithromycin’s action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This results in the effective treatment of a wide variety of bacterial infections .

Action Environment

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16?,17+,18+,19-,20?,21-,23+,24?,25-,26-,28?,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLYNHBYTKOXTE-LOOUJMBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

De(cladinosyl) Clarithromycin | |

CAS RN |

118058-74-5 |

Source

|

| Record name | (2R,3S,4R,5R,7R,9R,10R,11S,12S,13R)-10-[(4-dimethylamino-3-hydroxy-6-methyltetrahydropyran-2-yl)oxy]-2-ethyl-3,4,12-trihydroxy-9-methoxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-1-oxacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)